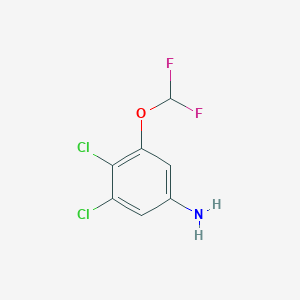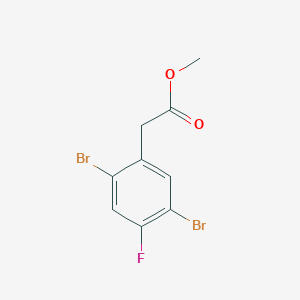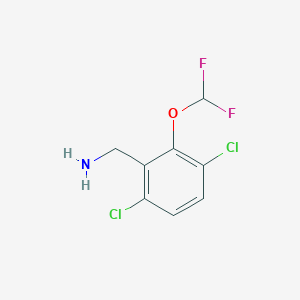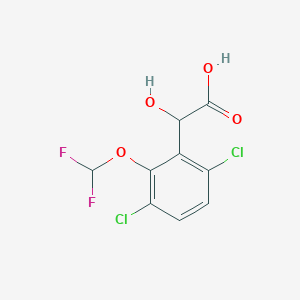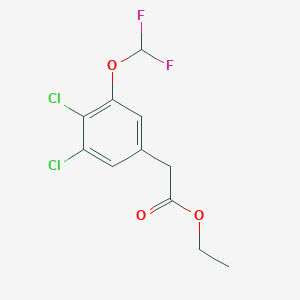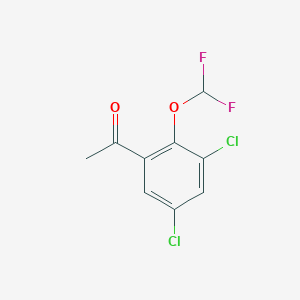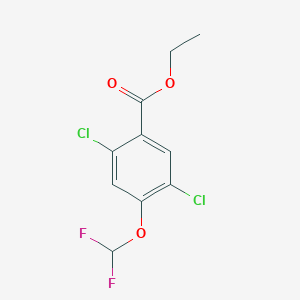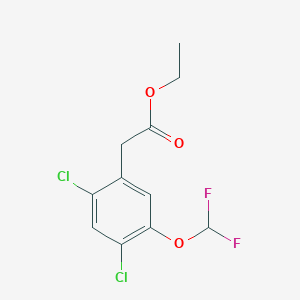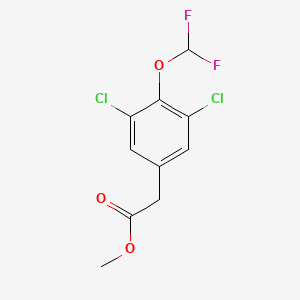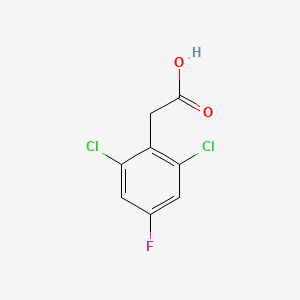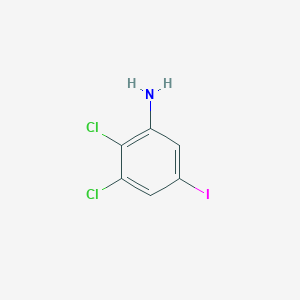
2,3-Dichloro-5-iodoaniline
描述
2,3-Dichloro-5-iodoaniline is an organic compound with the molecular formula C6H3Cl2INH2. It is a derivative of aniline, where two chlorine atoms and one iodine atom are substituted on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: Aniline can be directly halogenated using chlorine and iodine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Sandmeyer Reaction: Aniline undergoes diazotization to form diazonium salt, which is then treated with iodine and copper(I) chloride to introduce the iodine atom, followed by chlorination.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions with stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives, such as nitro compounds and hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: 2,3-Dichloro-5-iodobenzenesulfonic acid, 2,3-Dichloro-5-iodobenzoic acid.
Reduction: this compound hydrochloride.
Substitution: 2,3-Dichloro-5-iodoanisole, 2,3-Dichloro-5-iodobenzene.
科学研究应用
2,3-Dichloro-5-iodoaniline is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is employed in the development of advanced materials and dyes.
作用机制
The mechanism by which 2,3-Dichloro-5-iodoaniline exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes involved in microbial cell wall synthesis or cancer cell metabolism.
Signaling Pathways: Modulates pathways such as apoptosis, cell cycle regulation, and oxidative stress response.
相似化合物的比较
2,3-Dichloroaniline
5-Chloro-2-iodoaniline
3,5-Dichloro-2-iodoaniline
属性
IUPAC Name |
2,3-dichloro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZONVXXLZQVYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


